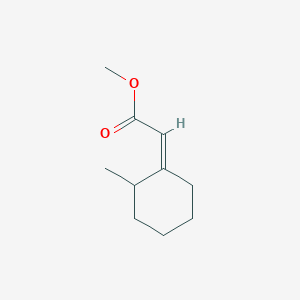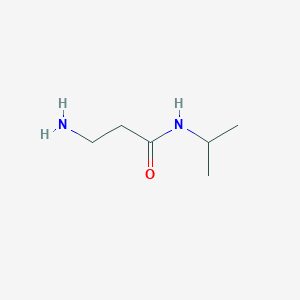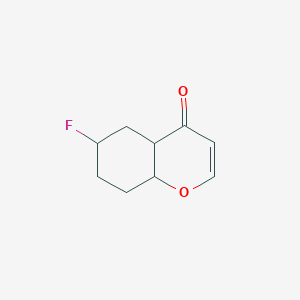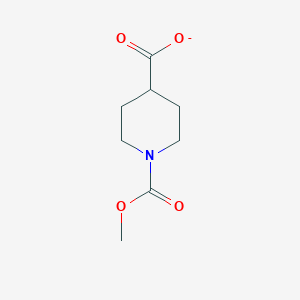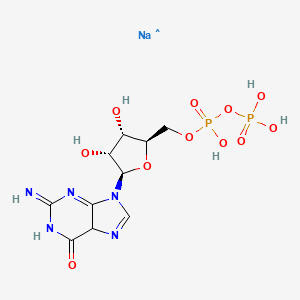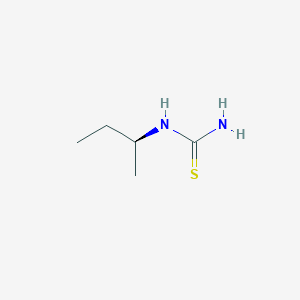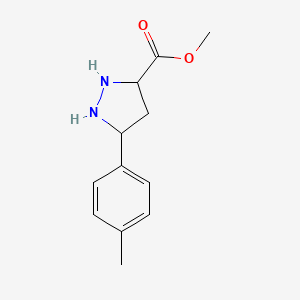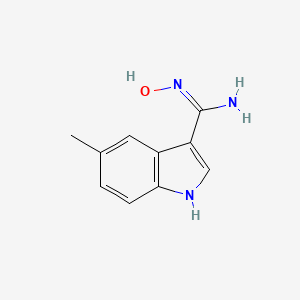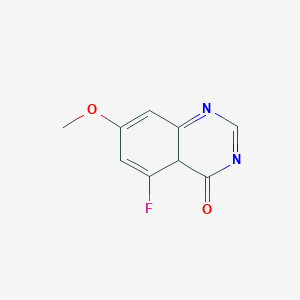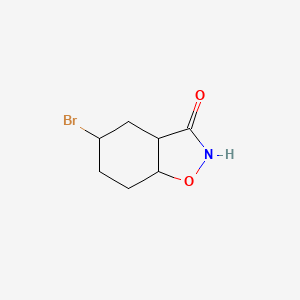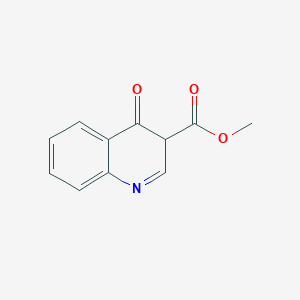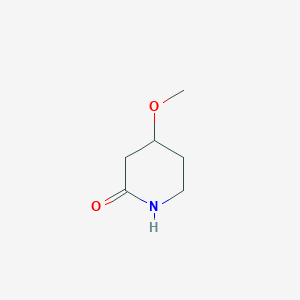
4-Phenylpyrazolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpyrazolidin-3-amine is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a pyrazolidine ring substituted with a phenyl group at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrazolidin-3-amine typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization. One common method is the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then reduced to this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: Electrochemical oxidation of this compound can lead to the formation of 1-phenylpyrazolin-3-one.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert the compound into more reduced forms.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Acetonitrile as a solvent with electrochemical methods.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 1-Phenylpyrazolin-3-one.
Reduction: Reduced pyrazolidine derivatives.
Substitution: N-substituted pyrazolidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Phenylpyrazolidin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The compound’s amine group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
1-Phenylpyrazolidin-3-one: Similar structure but lacks the amine group at the 3-position.
4-Aminopyrazole: Contains a pyrazole ring with an amine group but lacks the phenyl substitution.
Pyrazolo[3,4-b]pyridines: A different class of heterocyclic compounds with similar biological activities.
Uniqueness: 4-Phenylpyrazolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an amine group on the pyrazolidine ring makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-phenylpyrazolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |
InChI Key |
BCADVJNXIICDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


